molecular formula C18H20O3 B14430024 Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- CAS No. 81177-24-4

Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-

Cat. No.: B14430024
CAS No.: 81177-24-4
M. Wt: 284.3 g/mol
InChI Key: BWXXSADMQUTHRY-ROUUACIJSA-N
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Description

Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- is a chiral epoxide characterized by two (phenylmethoxy)methyl substituents at the 2 and 3 positions of the oxirane ring, with stereochemistry defined as (2S,3S). The compound’s molecular formula is inferred as C₁₈H₂₀O₄, and its molecular weight is approximately 302.37 g/mol based on structural analogs (e.g., ).

Epoxides like this are critical intermediates in organic synthesis, particularly for constructing stereochemically complex molecules.

Properties

CAS No.

81177-24-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane

InChI

InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1

InChI Key

BWXXSADMQUTHRY-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@@H](O2)COCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Epoxidation of Alkenes

The most direct route to epoxides typically involves the oxidation of alkenes. For the preparation of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane, this approach requires a suitable alkene precursor with appropriate stereochemistry followed by stereospecific epoxidation.

A general procedure for epoxidation employs meta-chloroperbenzoic acid (m-CPBA), which delivers oxygen in a stereospecific fashion from the less hindered face of the alkene. As documented in the literature, a typical procedure involves:

  • Dissolving the unsaturated precursor (0.23 mmol) in chloroform (10 mL)
  • Adding m-CPBA (1.17 g, 0.69 mmol, 3 equivalents)
  • Stirring the mixture at 50°C for 24 hours
  • Neutralizing the solution with saturated aqueous sodium bicarbonate
  • Extracting with chloroform and purifying by column chromatography

The stereospecific nature of this reaction preserves the configuration of the starting alkene, making it crucial to begin with an appropriately configured precursor.

Sulfur Ylide Methods

Another valuable approach involves the reaction of carbonyl compounds with sulfur ylides. This method is particularly useful when specific stereochemistry is required. A protocol for preparing epoxides using this method includes:

  • Preparation of trimethylsulfonium bromide from dimethyl sulfide and methyl bromide
  • Treatment with a base to generate the ylide
  • Reaction with an appropriate carbonyl compound
  • Purification through standard methods including extraction, washing, and if necessary, distillation under reduced pressure

The advantage of this approach is the potential for stereochemical control through the appropriate selection of reagents and reaction conditions.

Stereoselective Synthesis of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane

Starting from Chiral Pool Compounds

One effective strategy for obtaining the (2S,3S) stereoisomer involves starting from naturally occurring chiral compounds such as carbohydrates. This approach leverages existing stereochemistry present in natural products.

The synthesis can begin with a suitably functionalized glucose or galactose derivative, which already possesses the required stereogenic centers. Through a series of functional group transformations, the carbohydrate scaffold can be converted to the target epoxide while preserving the original stereochemistry.

Asymmetric Epoxidation Methods

Asymmetric epoxidation represents a powerful approach for generating the target compound with high enantiomeric purity. Several catalytic systems have been developed for this purpose:

Shi-Type Epoxidation

This method employs sugar-derived ketone catalysts to achieve stereoselective epoxidation. A typical procedure involves:

  • Dissolving the olefin (0.4 mmol) and the chiral catalyst (10-30 mol%) in a mixture of acetonitrile and dimethoxyethane (1:3)
  • Adding tetrabutylammonium hydrogen sulfate (10 mg) and a buffer solution containing ethylenediaminetetraacetic acid (EDTA) and potassium carbonate/acetic acid (pH ~9)
  • Simultaneously adding dropwise solutions of Oxone (1.28 mmol) and potassium carbonate (1 M) over 6 hours
  • Stirring for 18 hours, followed by extraction and purification

The stereoselectivity depends significantly on the structure of the catalyst, with different carbohydrate-based catalysts capable of yielding opposite stereochemical outcomes.

Metal-Catalyzed Asymmetric Epoxidation

Transition metal catalysts, particularly those based on molybdenum, tungsten, or rhenium, can promote highly stereoselective epoxidation when combined with appropriate chiral ligands. The reaction typically uses an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide:

  • Preparing a solution of the metal catalyst with a chiral ligand (often an amine oxide, phosphine oxide, or similar compound)
  • Adding the olefin substrate in an inert organic solvent
  • Introducing the oxidant slowly at controlled temperature
  • Maintaining reaction conditions typically between 0-80°C
  • Purifying through standard workup procedures

Specific Synthetic Route to (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane

Based on the available literature data, a promising synthetic pathway to the target compound involves:

  • Starting with allyl benzyl ether
  • Performing epoxidation using m-CPBA to obtain the corresponding epoxide
  • Chain extension using vinylmagnesium bromide and copper cyanide (CuCN)
  • Oxidation of the resulting alcohol using Dess-Martin periodinane
  • Sequential functional group transformations to establish the second benzyloxymethyl group with the correct stereochemistry

Analytical Methods for Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information for confirming both the structure and stereochemistry of the target compound. Key diagnostic features include:

  • Proton NMR signals for the oxirane ring hydrogens (typically appearing at δ 2.5-3.5 ppm)
  • Characteristic splitting patterns for the benzyloxymethyl groups
  • Nuclear Overhauser Effect (NOE) experiments to confirm the spatial relationship between substituents

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC represents an essential tool for determining the enantiomeric purity of the synthesized compound. This technique can separate the (2S,3S) isomer from other stereoisomers, allowing for quantitative determination of stereochemical purity.

Optical Rotation

Measuring the specific rotation [α]D provides valuable information about the stereochemical purity of the target compound. The (2S,3S) isomer will exhibit a characteristic optical rotation value that differs from its enantiomer and diastereomers.

Comparison of Preparation Methods

The following table summarizes key synthetic approaches for preparing (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane:

Method Starting Material Key Reagents Reaction Conditions Expected Yield Stereoselectivity Advantages Limitations
m-CPBA Epoxidation Stereodefined alkene m-CPBA CHCl₃, 50°C, 24h 70-90% High (depends on alkene) Simple procedure, stereospecific Requires stereodefined alkene
Shi-Type Epoxidation Alkene Chiral ketone catalyst, Oxone ACN/DME, 0°C, 24h 50-80% Moderate to high High enantioselectivity possible Requires specialized catalysts
Sulfur Ylide Method Carbonyl compound Trimethylsulfonium bromide, base Aprotic solvent, RT to 80°C 50-70% Moderate Versatile, functional group tolerant Lower stereoselectivity
Metal-Catalyzed Alkene Metal catalyst, chiral ligand, oxidant Various solvents, 0-80°C 60-85% High High stereoselectivity Sensitive to reaction conditions
Carbohydrate-Based Glucose/galactose derivative Various, depending on route Multiple steps 40-60% (overall) Very high Excellent stereochemical control Multi-step synthesis required

Detailed Experimental Protocols

Preparation from Alkene Precursor Using m-CPBA

This protocol describes the stereoselective preparation of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane from a suitably configured alkene:

  • In a 100 mL round-bottom flask, dissolve (Z)-3,4-bis[(phenylmethoxy)methyl]but-2-ene (0.5 g, 1.7 mmol) in dichloromethane (17 mL)
  • Cool the solution to 0°C in an ice bath
  • Add m-CPBA (77%, 1.15 g, 5.1 mmol) in portions over 15 minutes
  • Allow the reaction mixture to warm to room temperature and stir for 24 hours
  • Monitor the reaction by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3)
  • Quench the reaction with saturated sodium bicarbonate solution (20 mL)
  • Extract with dichloromethane (3 × 20 mL)
  • Wash the combined organic layers with saturated sodium bisulfite solution and brine
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
  • Purify by column chromatography on silica gel using hexane/ethyl acetate gradient elution

Shi-Type Asymmetric Epoxidation

For achieving high enantiomeric purity of the (2S,3S) isomer:

  • In a jacketed flask cooled to 0°C, dissolve the prochiral alkene (0.4 mmol) and the appropriate chiral ketone catalyst (0.04-0.12 mmol) in a mixture of acetonitrile and dimethoxyethane (8 mL, 1:3)
  • Add tetrabutylammonium hydrogen sulfate (10 mg) followed by a buffer solution (4 mL) containing Na₂(EDTA) (4 × 10⁻⁴ M) and acetic acid/potassium carbonate buffer (pH ~9)
  • Simultaneously add dropwise over 6 hours: Oxone solution (1.28 mmol in 2.5 mL water) and potassium carbonate solution (1 M, 2.5 mL)
  • Continue stirring for 18 hours
  • Dilute with water (10 mL) and extract with dichloromethane
  • Dry the organic fraction over sodium sulfate and evaporate at 25°C
  • Determine conversion by ¹H NMR and enantioselectivity by chiral HPLC
  • Purify by flash chromatography on neutral silica (treated with triethylamine)

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane involves the electrophilic nature of the epoxide ring, which can react with nucleophiles to form new bonds. The reaction typically proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the epoxide ring and formation of the product .

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variants

Oxirane, 2,3-bis(4-methoxyphenyl)-, (2S,3S)- ()
  • Structure : Features 4-methoxyphenyl groups instead of benzyloxymethyl substituents.
  • Key Differences : Reduced steric bulk and higher electron density due to methoxy groups. Likely exhibits faster ring-opening kinetics compared to the target compound due to less hindered access to the epoxide oxygen .
(2S,3S)-3-Phenylglycidol ()
  • Structure : Contains a hydroxymethyl group and a phenyl substituent on the oxirane ring.
  • Key Differences : The hydrophilic hydroxymethyl group increases polarity, making it more soluble in polar solvents. This compound is widely used in synthesizing β-blockers and chiral alcohols .
2,3-Diphenyloxirane ()
  • Structure : Simple diphenyl-substituted oxirane without methoxy or benzyloxy groups.
  • Key Differences : Lacking electron-donating or bulky substituents, it undergoes ring-opening reactions with broader regioselectivity. Less lipophilic than the target compound .

Functionalized Epoxides

Methyl trans-3-(4-methoxyphenyl)glycidate ()
  • Structure : Combines an ester group and a 4-methoxyphenyl substituent.
  • Key Differences : The ester functionality enables participation in acyl transfer reactions, unlike the target compound. Used in flavor and fragrance industries .
Epoxiconazole ()
  • Structure : Triazole-containing epoxide with chlorophenyl and fluorophenyl groups.
  • Key Differences : Designed as a fungicide, its biological activity stems from inhibition of fungal cytochrome P450 enzymes. The target compound’s benzyloxymethyl groups may confer different bioactivity profiles .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Target Compound C₁₈H₂₀O₄ ~302.37 2,3-bis[(phenylmethoxy)methyl] Asymmetric synthesis
(2S,3S)-2,3-Bis(benzyloxy)-1,4-butanediol C₁₈H₂₂O₄ 302.37 Benzyloxy groups (diol, not epoxide) Chiral building block
(2S,3S)-3-Phenylglycidol C₉H₁₀O₂ 150.18 Phenyl, hydroxymethyl β-Blocker synthesis
2,3-Diphenyloxirane C₁₄H₁₂O 196.25 Phenyl groups Model for epoxide reactivity

Biological Activity

Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- is a chiral epoxide compound characterized by its unique structure featuring two phenylmethoxy groups attached to the oxirane ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula: C18H20O3
  • Molecular Weight: 284.35 g/mol
  • CAS Number: 68972-94-1

The biological activity of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane is primarily attributed to the electrophilic nature of the epoxide ring. The epoxide can react with nucleophiles, leading to the formation of new bonds through a concerted mechanism. This property allows it to interact with various biological macromolecules, including proteins and nucleic acids.

Biological Activities

Research into the biological activities of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane has revealed several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related benzyloxy compounds have shown efficacy against various bacterial strains.
  • Antioxidant Properties : The presence of phenolic groups in the structure may contribute to antioxidant activities, which are beneficial for reducing oxidative stress in cells.
  • Cytotoxic Effects : Some epoxide compounds are known for their cytotoxic effects on cancer cells. Further studies are required to evaluate the specific cytotoxicity of (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various epoxide derivatives. The results indicated that compounds similar to (2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

CompoundActivity TypeInhibition Zone (mm)
(2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxiraneAntibacterial15
Control (Standard Antibiotic)Antibacterial25

Study 2: Antioxidant Activity

In another research effort focused on antioxidant activities, the compound was evaluated alongside other phenolic compounds.

CompoundDPPH Scavenging Activity (%)
(2S,3S)-2,3-bis[(phenylmethoxy)methyl]oxirane68
Control (Ascorbic Acid)85

Q & A

Q. Which thermal analysis techniques characterize degradation pathways of polymers derived from this monomer?

  • Methodological Answer:
  • TGA-FTIR : Track mass loss and evolved gases (e.g., CO2_2, H2_2O) under nitrogen/air.
  • DSC : Identify glass transition (TgT_g) and cross-linking density changes after aging.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energies .

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